molecular formula C20H13BrN2OS B2465988 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide CAS No. 477569-51-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide

Cat. No.: B2465988
CAS No.: 477569-51-0
M. Wt: 409.3
InChI Key: USERYZIBCOXQII-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide is a benzothiazole-based small molecule offered for research purposes. Benzothiazole derivatives are a privileged scaffold in medicinal chemistry due to their diverse biological activities . This specific compound features a benzothiazole core linked to a 3-bromobenzamide group, a structure that suggests significant potential for several research avenues. Compounds with this core structure have been investigated as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Simultaneous inhibition of these enzymes is a modern polypharmacology approach for treating pain and inflammation, with studies showing that such dual inhibitors can provide effective analgesia without the side effects associated with opioids . Furthermore, structurally similar N'-(1,3-benzothiazol-2-yl)-arylamide derivatives have demonstrated promising antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus . The benzothiazole moiety is also a key structural component in probes for neurological research, such as Pittsburgh compound B (PiB), which is used to detect protein aggregates . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacological tool to explore the mechanisms of multi-target therapies, antimicrobial agents, and neurological disorders. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USERYZIBCOXQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to increase yield and reduce reaction times .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The primary application of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide is in the field of medicinal chemistry. Its structural features suggest potential as a lead compound for developing new pharmaceuticals. The compound has been studied for its anti-tubercular properties, showing promise against Mycobacterium tuberculosis. Research indicates that benzothiazole derivatives often exhibit significant antimicrobial effects, making this compound valuable for addressing multidrug-resistant tuberculosis strains.

Table 1: Summary of Biological Activities

Activity TypeObservations
Anti-tubercularSignificant inhibition against Mycobacterium tuberculosis
AntimicrobialPotential activity against various bacterial strains
AnticancerPreliminary studies indicate possible anticancer effects

Antimicrobial Properties

This compound has shown promising results in antimicrobial assays. Compounds with benzothiazole moieties are known for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have demonstrated varying degrees of inhibition against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Screening Results

In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound exhibited notable Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.08
Escherichia coli5.72
Klebsiella pneumoniae2.60

These results highlight the compound's potential as an antimicrobial agent capable of combating resistant bacterial strains .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Studies involving related compounds indicate that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Table 2: Anticancer Activity Evaluation

CompoundIC50 (µM)Cell Line Tested
This compoundTBDHCT116 (Colorectal Cancer)

While further research is needed to establish definitive anticancer activity, initial findings are promising and warrant additional investigation into the compound's mechanisms of action and efficacy against various cancer types .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step chemical reactions that enhance yield and efficiency. Techniques such as microwave-assisted synthesis have been explored to optimize production times while maintaining high purity levels.

Chemical Structure Overview

The molecular structure of this compound includes key functional groups that contribute to its biological activity:

  • Benzothiazole Moiety : Known for its antimicrobial properties.
  • Bromobenzamide Group : Enhances lipophilicity and biological interactions.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Positional Isomerism in Bromobenzamide Derivatives

  • N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide (CAS 307326-15-4): This compound differs in the position of the bromine atom (ortho vs. meta on the benzamide) and the attachment site of the benzothiazole group (3-position vs. 2-position on the phenyl ring).

Fluorinated Analogues

  • N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA): The substitution of bromine with fluorine at the ortho position decreases molecular weight (MW: 272.3 vs. 409.3) and lipophilicity (XLogP3: ~3.5 vs. 5.6).

Sulfonamide Derivatives

  • 3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 313376-18-0): The addition of a sulfamoyl group introduces hydrogen-bond acceptor and donor sites, increasing topological polar surface area (TPSA: ~120 Ų vs. 70.2 Ų for the target compound). This modification enhances solubility but may reduce membrane permeability .

Antimicrobial Efficacy

  • N-{(1,3-Benzothiazol-2-yl)carbamothioyl}benzamides :
    Demonstrated moderate to potent activity against Gram-positive bacteria (e.g., S. aureus MIC: 8–32 µg/mL) and fungi (C. albicans MIC: 16–64 µg/mL), comparable to ciprofloxacin and fluconazole .
  • 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides: Exhibited broad-spectrum antimicrobial activity, with halogenated derivatives (e.g., 4-chlorophenyl) showing enhanced potency due to increased lipophilicity and membrane disruption .

The target compound’s 3-bromo group may confer similar or superior activity, though specific data are pending.

Anticancer Potential

  • CEP-1347 (a benzothiazole-derived kinase inhibitor):
    Highlighted the role of benzothiazole scaffolds in apoptosis induction. Bromine’s electron-withdrawing effect in the target compound could modulate kinase inhibition profiles .

Physicochemical and Crystallographic Properties

Property Target Compound N-[3-(Benzothiazol-2-yl)phenyl]-2-bromobenzamide 2-BTFBA
Molecular Weight 409.3 409.3 272.3
XLogP3 5.6 5.6 ~3.5
TPSA (Ų) 70.2 70.2 52.6
Crystal System Monoclinic (predicted) Not reported Orthorhombic
Nonlinear Optical (NLO) Response Moderate (predicted) N/A High (fluorine-enhanced)

Crystallographic tools like Mercury CSD and SHELXL are critical for analyzing packing patterns and hydrogen-bonding networks, which influence stability and bioavailability .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article examines its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Property Details
IUPAC Name This compound
Molecular Formula C20H13BrN2OS
Molecular Weight 396.30 g/mol
InChI Key InChI=1S/C20H13BrN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)

Antibacterial Activity

This compound has been studied for its potential as an antibacterial agent. Research indicates that benzothiazole derivatives exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that related compounds demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. It is believed to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. In vitro studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by disrupting DNA replication and modulating cell signaling pathways .

The mechanism of action of this compound involves:

  • Enzyme Inhibition: The compound inhibits enzymes critical for DNA replication and cell division.
  • Signal Modulation: It interacts with receptors that regulate cell growth and apoptosis .

Case Studies

  • Antimicrobial Efficacy Study
    A recent study investigated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Cancer Cell Line Evaluation
    In a study examining the anticancer properties of several benzothiazole derivatives, this compound was found to reduce cell viability in breast cancer cell lines by inducing apoptosis. The compound's IC50 value was determined to be 15 µM after 48 hours of treatment .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, detailed toxicological studies are necessary to evaluate its safety profile in vivo.

Q & A

Q. What synthetic methodologies are commonly employed for N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide?

The synthesis typically involves multi-step reactions starting from 2-aminobenzothiazole and 3-bromobenzoyl chloride. Key steps include:

  • Amide bond formation : Reacting 2-aminobenzothiazole with 3-bromobenzoyl chloride in solvents like dichloromethane or ethanol under reflux .
  • Purification : Recrystallization or column chromatography is used to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) .
  • Yield optimization : Adjusting reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride) improves efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.3 ppm, benzothiazole C=N at ~160 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (benzothiazole C=N) validate functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Crystallographic refinement : Using SHELX software (e.g., SHELXL for small-molecule refinement) to analyze diffraction data, achieving R-factors < 0.05 .
  • Packing analysis : Tools like Mercury visualize intermolecular interactions (e.g., π-π stacking between benzothiazole rings, halogen bonding via bromine) .
  • Validation : Compare experimental bond lengths/angles with DFT-calculated values to detect conformational distortions .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular docking : Screen against protein databases (e.g., BRAF kinase in ) using AutoDock Vina to identify binding affinities .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features (e.g., bromine as a halogen bond donor) to prioritize targets like carbonic anhydrase isoforms .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Compare MIC values (e.g., Mycobacterium tuberculosis H37Rv inhibition) across studies using identical protocols (e.g., microplate Alamar Blue assay) .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., bromine vs. chlorine at position 3) with activity trends .
  • Meta-analysis : Pool data from multiple sources (e.g., PubChem BioAssay) to identify statistically significant trends .

Q. What strategies improve synthetic scalability for high-purity batches?

  • Catalyst screening : Test bases like triethylamine or DMAP to accelerate amide coupling .
  • Solvent selection : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) without compromising yield .
  • Process monitoring : Use inline FTIR or HPLC to detect intermediates and minimize side products .

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